

A Comparative Guide to LiFSI and LiPF6 in Lithium-Ion Batteries

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Compound of Interest		
Compound Name:	Lithium bis(fluorosulfonyl)imide	
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In the rapidly evolving landscape of lithium-ion battery technology, the choice of electrolyte salt is a critical determinant of performance, safety, and longevity. For years, lithium hexafluorophosphate (LiPF6) has been the industry standard. However, the emergence of **lithium bis(fluorosulfonyl)imide** (LiFSI) presents a compelling alternative with a distinct set of advantages and disadvantages. This guide provides an objective comparison of LiFSI and LiPF6, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Executive Summary

LiFSI generally offers superior performance in terms of ionic conductivity and thermal stability compared to LiPF6.[1][2] This translates to potentially faster charging capabilities and enhanced safety, particularly at elevated temperatures. However, LiFSI exhibits a significant drawback in its corrosiveness towards aluminum current collectors, a challenge that requires mitigation strategies.[3][4] LiPF6, while having lower thermal stability and ionic conductivity, has a well-established performance record and is less corrosive to aluminum. The selection between these two salts often involves a trade-off between performance and material compatibility.

Data Presentation: A Quantitative Comparison



The following tables summarize key performance metrics for LiFSI and LiPF6 based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Ionic Conductivity

Electrolyte Salt	Solvent System	Concentration (mol/L)	Temperature (°C)	lonic Conductivity (mS/cm)
LiPF6	EC/DMC (1:1 wt%)	1.0	25	~8.1[5]
LiFSI	EC/DMC (1:1 wt%)	1.0	25	~10.5[5]
LiPF6	PC	1.0	25	~6.0[6]
LiTFSI (as a proxy for LiFSI)	EC/DMC (1:1)	1.0	Not Specified	2.7[7]

Table 2: Thermal Stability

Electrolyte Salt	Measurement Technique	Onset Decomposition Temperature (°C)
LiPF6	DSC/TGA	~80[2]
LiFSI	DSC/TGA	220-240[2]
LiPF6 in EC/DMC/EMC	DSC	Multiple thermal events above 190[8]
LiTFSI (as a proxy for LiFSI)	DSC	>300[9]

Table 3: Electrochemical Stability Window



Electrolyte Salt	Solvent System	Anodic Stability Limit (V vs. Li/Li+)
LiPF6	Carbonate-based	~4.3 (forms a passivating AIF3 layer)
LiFSI	Carbonate-based	>3.3 (corrodes AI, forming soluble byproducts)

Table 4: Cycling Performance (NMC Cathode/Graphite Anode)

Electrolyte Salt	Additives	Cycles	Capacity Retention (%)
LiPF6	2% VC	600	~80%[9]
LiFSI	-	200	85%[10]
LiPF6	-	200	78%[10]
LiPF6/LiFSI mixture	2% VC	-	Improved storage properties and reduced gas evolution[11]

Table 5: Aluminum Current Collector Corrosion

Electrolyte Salt	Corrosion Behavior	Pitting Potential (V vs. Li/Li+)
LiPF6	Forms a passivating AIF3 layer	High
LiFSI	Induces pitting corrosion by forming soluble Al(FSI)3	~4.0[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of the standard protocols used to evaluate the key



performance indicators discussed in this guide.

Ionic Conductivity Measurement

Method: Electrochemical Impedance Spectroscopy (EIS)

- Cell Assembly: A symmetric cell with two blocking electrodes (e.g., stainless steel or
 platinum) of a known area (A) is assembled in an inert atmosphere (e.g., an argon-filled
 glovebox). The two electrodes are separated by a separator soaked in the electrolyte to be
 tested, with a defined thickness (L).
- EIS Measurement: An AC voltage of small amplitude (typically 5-10 mV) is applied across a
 wide frequency range (e.g., 1 MHz to 1 Hz). The impedance of the cell is measured at each
 frequency.
- Data Analysis: The impedance data is plotted on a Nyquist plot (Z' vs. -Z"). The bulk resistance (Rb) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis (Z').
- Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: $\sigma = L / (Rb * A)$.

Thermal Stability Analysis

Method: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) (in accordance with ASTM E2550[13][14])

- Sample Preparation: A small, precisely weighed amount of the electrolyte salt (typically 5-10 mg) is hermetically sealed in an aluminum or stainless steel pan in an inert atmosphere.
- TGA Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen). The weight of the sample is continuously monitored as a function of temperature. The onset temperature of decomposition is identified as the temperature at which a significant weight loss begins.
- DSC Measurement: A separate, sealed sample is heated at a constant rate alongside an empty reference pan. The difference in heat flow between the sample and the reference is measured as a function of temperature. Exothermic or endothermic peaks indicate thermal



events such as melting or decomposition. The onset temperature of decomposition is determined from the DSC curve.

Electrochemical Stability Window (ESW) Measurement

Method: Linear Sweep Voltammetry (LSV)

- Cell Assembly: A three-electrode cell is assembled in an inert atmosphere. This typically consists of a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium foil). The electrodes are immersed in the electrolyte under investigation.
- LSV Measurement: The potential of the working electrode is swept linearly from the open-circuit potential towards a higher potential (anodic scan) or a lower potential (cathodic scan) at a slow scan rate (e.g., 0.1-1 mV/s). The resulting current is recorded as a function of the applied potential.
- ESW Determination: The electrochemical stability window is defined by the potential range where no significant increase in current is observed. The anodic and cathodic limits are typically defined as the potentials at which the current density exceeds a certain threshold (e.g., 0.01 mA/cm²).

Battery Cycling Performance Test

Method: Galvanostatic Cycling (based on ISO 12405 principles[7])

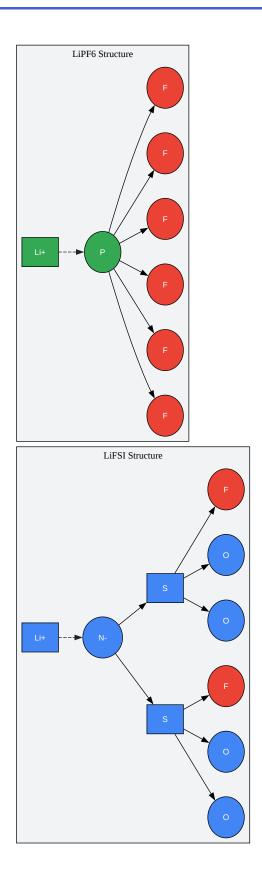
- Cell Assembly: Pouch or coin cells are assembled with the desired electrode materials (e.g., NMC cathode, graphite anode) and the electrolyte containing either LiFSI or LiPF6 in an inert atmosphere.
- Formation Cycles: The cells undergo a few initial, slow-rate charge-discharge cycles to form a stable solid electrolyte interphase (SEI) on the anode.
- Cycling Protocol: The cells are then subjected to repeated charge-discharge cycles at a specific C-rate (e.g., 1C charge, 1C discharge) within a defined voltage window (e.g., 3.0-4.2 V).



- Performance Monitoring: The discharge capacity, coulombic efficiency, and internal resistance of the cells are monitored over a large number of cycles (e.g., 500 cycles).
- Data Analysis: The capacity retention, which is the discharge capacity at a given cycle number expressed as a percentage of the initial discharge capacity, is plotted against the cycle number to evaluate the long-term stability of the battery with each electrolyte.

Mandatory Visualization

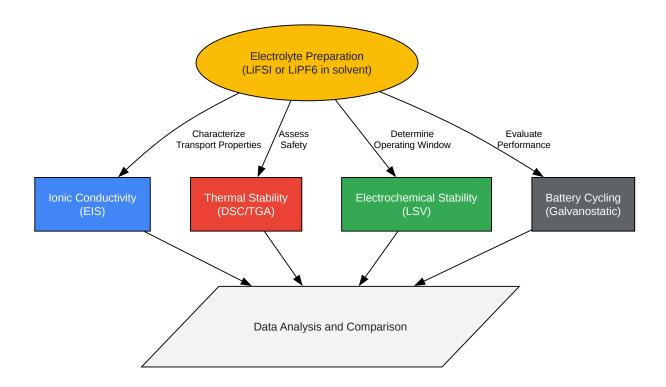




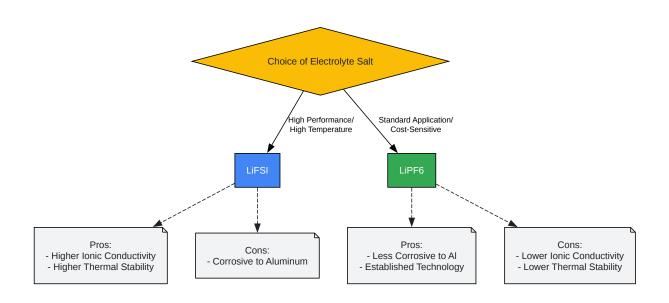
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Caption: Chemical structures of LiFSI and LiPF6 salts.









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